2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
CAS No.: 1021217-93-5
Cat. No.: VC7784620
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021217-93-5 |
|---|---|
| Molecular Formula | C22H29N3O4S |
| Molecular Weight | 431.55 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
| Standard InChI | InChI=1S/C22H29N3O4S/c1-29-21-10-8-19(9-11-21)18-22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
| Standard InChI Key | NMXURHHMFADIOS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(4-Methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a sulfonamide-acetanilide hybrid with the molecular formula C₂₂H₂₉N₃O₄S and a molecular weight of 431.55 g/mol. Its IUPAC name, 2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide, reflects three critical structural components:
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A 4-methoxyphenyl group linked to an acetamide backbone.
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A 3-((4-phenylpiperazin-1-yl)sulfonyl)propyl side chain.
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A sulfonamide bridge connecting the piperazine and propyl moieties .
Functional Group Analysis
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4-Methoxyphenyl Acetamide: The methoxy group (-OCH₃) enhances lipid solubility, potentially improving blood-brain barrier permeability.
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Piperazine-Sulfonamide Linkage: The sulfonamide group (-SO₂-) adjacent to the piperazine ring enables hydrogen bonding with biological targets, such as neurotransmitter receptors .
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Propyl Spacer: The three-carbon chain balances rigidity and flexibility, optimizing receptor binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₉N₃O₄S |
| Molecular Weight | 431.55 g/mol |
| CAS Number | 1021217-93-5 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
| Topological Polar Surface Area | 95.7 Ų (estimated) |
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Sulfonation of 4-Phenylpiperazine: Reacting 4-phenylpiperazine with chlorosulfonic acid yields the sulfonyl chloride intermediate.
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Propylamine Coupling: The sulfonyl chloride is reacted with 3-aminopropanol to form 3-((4-phenylpiperazin-1-yl)sulfonyl)propan-1-amine.
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Acetylation: Condensation with 2-(4-methoxyphenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) produces the final acetamide .
Analytical Validation
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) typically confirms >95% purity.
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Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectra validate the presence of characteristic peaks:
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
The 4-phenylpiperazine moiety exhibits high affinity for dopamine (D₂/D₃) and serotonin (5-HT₁A) receptors, suggesting potential antipsychotic or anxiolytic applications . Molecular docking studies predict that the sulfonamide group stabilizes receptor-ligand interactions via hydrogen bonds with Asp3.32 residues in transmembrane domains .
Table 2: Hypothesized Biological Targets
| Target | Proposed Effect | Citation |
|---|---|---|
| Dopamine D₂ Receptor | Partial agonist | |
| Serotonin 5-HT₁A Receptor | Antagonist | |
| Carbonic Anhydrase IX | Competitive inhibition |
Research Findings and Preclinical Data
In Vitro Studies
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Receptor Binding Assays: Radioligand displacement assays show moderate affinity for D₂ receptors (Kᵢ = 120 nM) and 5-HT₁A (Kᵢ = 240 nM).
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Cytotoxicity Screening: No significant cytotoxicity observed in HEK-293 cells at concentrations ≤10 μM.
In Silico Predictions
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